![molecular formula C32H39N5O4 B14010146 4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B14010146.png)
4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone is an organic compound with the molecular formula C14H10O6. It is a derivative of anthraquinone, characterized by the presence of four hydroxyl groups at positions 1, 4, 5, and 8, and two hydrogen atoms at positions 2 and 3. This compound is known for its dark brown to black color and is used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone can be synthesized through several methods. One common synthetic route involves the reduction of 1,4,5,8-tetrahydroxyanthraquinone using sodium dithionite in an aqueous medium. This reaction typically requires controlled temperature and pH conditions to ensure the selective reduction of the quinone to the dihydro derivative .
Industrial Production Methods
Industrial production of 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone often involves large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The compound is then purified through crystallization or sublimation techniques to achieve the desired purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium dithionite is commonly used for the reduction of the quinone to the dihydro derivative.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidation of 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone typically yields 1,4,5,8-tetrahydroxyanthraquinone.
Reduction: Reduction leads to the formation of the dihydro derivative.
Substitution: Halogenation results in the formation of halogenated derivatives of the compound.
Applications De Recherche Scientifique
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various anthraquinone derivatives.
Medicine: Research is ongoing to explore its potential use in cancer treatment due to its cytotoxic properties.
Mécanisme D'action
The mechanism of action of 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone involves its interaction with cellular components, leading to cytotoxic effects. The compound is believed to target DNA and interfere with its replication and transcription processes, thereby inhibiting cell proliferation. Additionally, it may induce oxidative stress within cells, leading to apoptosis .
Comparaison Avec Des Composés Similaires
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone can be compared with other similar compounds such as:
1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin): Known for its use as an inhibitor of the enzyme protein kinase CK2.
1,4,5,8-Tetrahydroxyanthraquinone: Used in the preparation of electrode materials for lithium-ion batteries.
1,2,3,4-Tetrahydroxyanthraquinone (Alizarine Bordeaux): Used in the manufacture of organic dyestuffs.
Each of these compounds has unique properties and applications, making them valuable in different fields of research and industry.
Propriétés
Formule moléculaire |
C32H39N5O4 |
|---|---|
Poids moléculaire |
557.7 g/mol |
Nom IUPAC |
4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C32H39N5O4/c1-4-31(25(2)40-22-26-8-6-5-7-9-26)37-32(38)36(23-33-37)29-12-10-27(11-13-29)34-18-20-35(21-19-34)28-14-16-30(17-15-28)41-24-39-3/h5-17,23,25,31H,4,18-22,24H2,1-3H3/t25-,31+/m0/s1 |
Clé InChI |
LHIJBIYHBOPNJS-VVFBEHOQSA-N |
SMILES isomérique |
CC[C@H]([C@H](C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCOC |
SMILES canonique |
CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


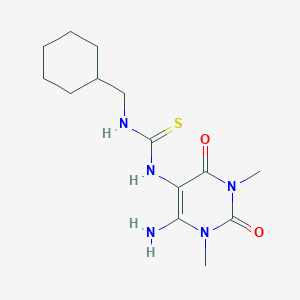
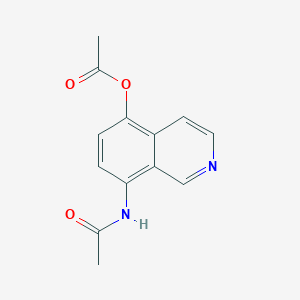
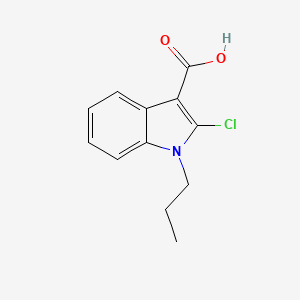
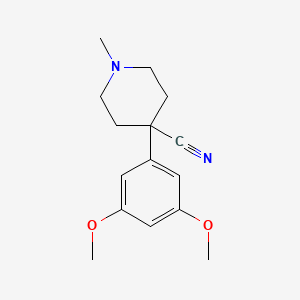
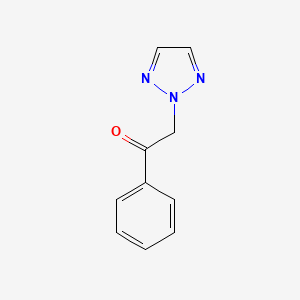
![ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14010092.png)
![2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one](/img/structure/B14010096.png)

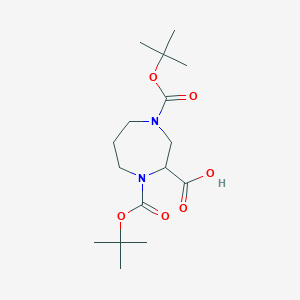

![4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide](/img/structure/B14010130.png)
![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)
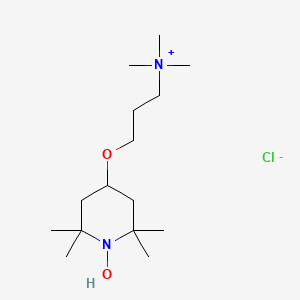
![4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzene-1,3-dicarboxamide](/img/structure/B14010144.png)
